molecular formula C13H16N2 B1196735 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine CAS No. 43070-87-7

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine

Cat. No. B1196735
CAS RN: 43070-87-7
M. Wt: 200.28 g/mol
InChI Key: RKORJKONKLIMLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrrole derivatives involves various strategies, including cyclization reactions (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. One study focused on synthesizing novel pyrrole derivatives exhibiting antimicrobial activity, highlighting the versatility of pyrrole chemistry in generating compounds with potential bioactivity (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives can be elucidated using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, with its molecular interactions further analyzed through DFT and AIM studies, demonstrating the compound's complex intermolecular interactions and its potential as a dimer in solid state (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives engage in diverse chemical reactions, such as nucleophilic substitution and condensation, influenced by the substituents on the pyrrole ring. The reactivity and resulting products can significantly differ, illustrating the compound's versatility in chemical syntheses and applications (Orrego Hernandez et al., 2015).

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry due to its sp3-hybridization, which allows for significant exploration of pharmacophore space. The non-planarity of the pyrrolidine ring, along with its stereogenicity, provides a valuable scaffold for developing compounds with diverse biological activities. Research on pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, has yielded bioactive molecules with target selectivity across a range of therapeutic areas. The versatility of the pyrrolidine ring is further enhanced by different synthetic strategies, including ring construction from various precursors and functionalization of preformed pyrrolidine rings. These methods have led to the identification of compounds with novel biological profiles, demonstrating the scaffold's potential in drug discovery efforts (Li Petri et al., 2021).

Environmental and Health Implications of Nitrogen-Containing Compounds

The environmental and health effects of nitrogen-containing compounds, such as paraquat (a quaternary ammonium herbicide), have been extensively reviewed. Paraquat is noted for its high acute toxicity and potential environmental hazards. Research has focused on its physicochemical properties, use in agriculture, and the implications of its presence in the environment on human health. Studies have emphasized the importance of monitoring and controlling the emission of such toxic chemicals to mitigate their impact on health and the environment. This body of work underscores the dual nature of nitrogen-containing compounds as both valuable tools in agricultural practices and potential sources of environmental and health risks (Tsai, 2013).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies or potential applications of the compound based on its properties and behavior.


Please note that the availability of this information depends on how much research has been done on the specific compound. For less-studied compounds, some of this information may not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORJKONKLIMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C(=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349498
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine

CAS RN

43070-87-7
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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